

Initial Studies on ATR Inhibitors in Cancer Cell Lines: A Technical Guide

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Compound of Interest		
Compound Name:	Atr-IN-14	
Cat. No.:	B15621049	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific public data for a compound designated "Atr-IN-14" is not available. This technical guide is therefore based on the established principles and published data for other well-characterized potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, serving as a representative framework for the initial investigation of novel ATR inhibitors in cancer cell lines.

Introduction

The DNA Damage Response (DDR) is a crucial network of signaling pathways that maintains genomic integrity. A key regulator of the DDR is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks and during the processing of DNA damage.[1] In many cancer cells, increased oncogene-induced replication stress and defects in other DDR pathways lead to a heightened dependency on ATR for survival.[2][3] This makes ATR an attractive therapeutic target. ATR inhibitors have demonstrated potential as monotherapies and in combination with DNA-damaging agents, inducing synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM or p53 mutations.[2][4] This guide outlines the core in vitro studies and methodologies for the initial characterization of a novel ATR inhibitor.

Mechanism of Action



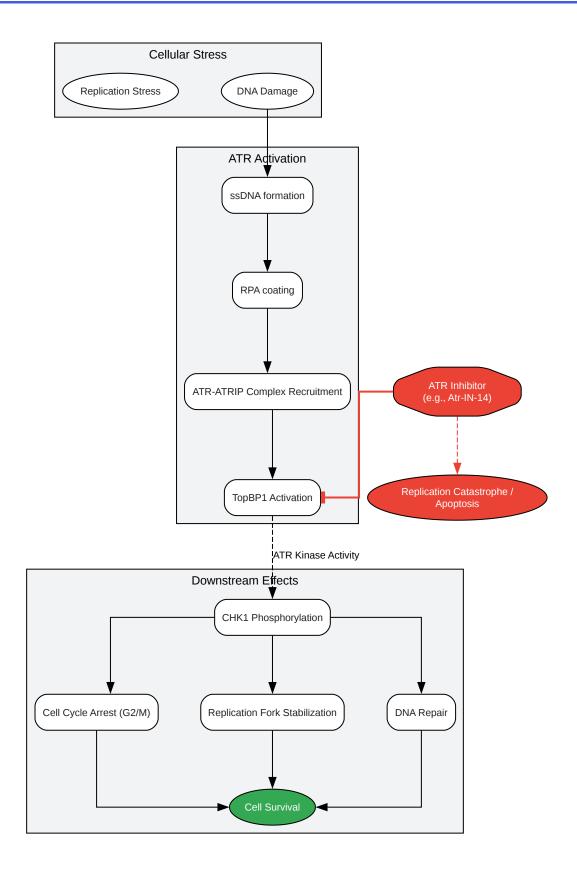
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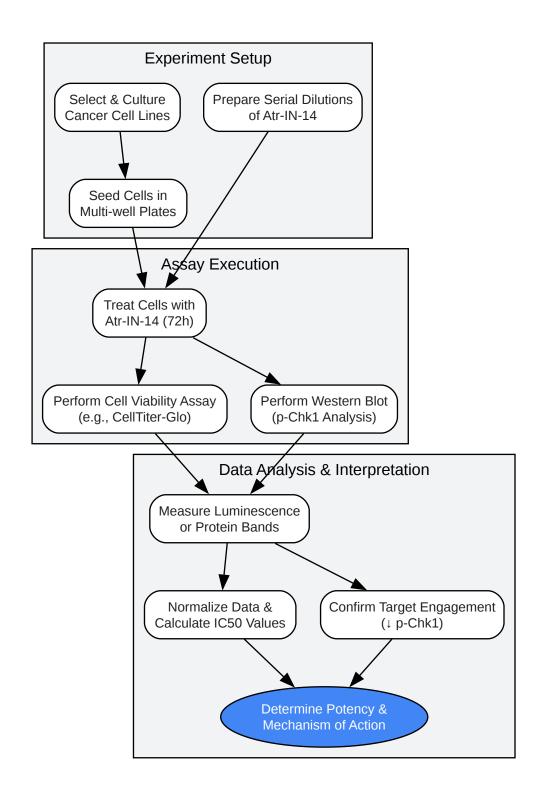
ATR is a serine/threonine kinase that, once activated, phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1).[1] Phosphorylated Chk1 then orchestrates cell cycle arrest, primarily at the G2/M transition, to allow time for DNA repair.[4] ATR also plays a vital role in stabilizing replication forks and promoting DNA repair through homologous recombination.[1] Inhibition of ATR disrupts these critical cellular processes, leading to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, cell death, a process known as mitotic catastrophe.[4]

The following diagram illustrates the canonical ATR signaling pathway and the point of intervention for an ATR inhibitor.









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